3-(Ethylamino)-1,1,1-trifluoropropan-2-ol

Medicinal Chemistry Physicochemical Profiling Solubility

3-(Ethylamino)-1,1,1-trifluoropropan-2-ol (CAS 1262146-25-7) is a fluorinated β-amino alcohol bearing a trifluoromethyl group, a secondary ethylamino moiety, and a stereogenic secondary alcohol centre. It is primarily employed as a chiral building block in medicinal chemistry and agrochemical synthesis, where the trifluoromethyl group imparts enhanced metabolic stability and modulated lipophilicity relative to non-fluorinated analogs.

Molecular Formula C5H10F3NO
Molecular Weight 157.13 g/mol
CAS No. 1262146-25-7
Cat. No. B1528711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylamino)-1,1,1-trifluoropropan-2-ol
CAS1262146-25-7
Molecular FormulaC5H10F3NO
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESCCNCC(C(F)(F)F)O
InChIInChI=1S/C5H10F3NO/c1-2-9-3-4(10)5(6,7)8/h4,9-10H,2-3H2,1H3
InChIKeyJMZHIEFIHACQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethylamino)-1,1,1-trifluoropropan-2-ol (CAS 1262146-25-7): Baseline Physicochemical and Structural Profile for Informed Procurement


3-(Ethylamino)-1,1,1-trifluoropropan-2-ol (CAS 1262146-25-7) is a fluorinated β-amino alcohol bearing a trifluoromethyl group, a secondary ethylamino moiety, and a stereogenic secondary alcohol centre [1]. It is primarily employed as a chiral building block in medicinal chemistry and agrochemical synthesis, where the trifluoromethyl group imparts enhanced metabolic stability and modulated lipophilicity relative to non-fluorinated analogs [2][3]. The compound is commercially available at ≥95% purity from multiple suppliers .

Chiral building block for medicinal chemistry and agrochemical synthesis
Trifluoromethyl group for modulated lipophilicity and metabolic stability studies
Commercially available at ≥95% purity for lead-like scaffold procurement

Why In-Class N-Alkyl Trifluoropropanolamines Are Not Functionally Interchangeable with 3-(Ethylamino)-1,1,1-trifluoropropan-2-ol


Trifluoromethylated amino alcohols sharing the C5H10F3NO formula can exhibit substantially different hydrogen-bonding capacity, lipophilicity, and polar surface area depending solely on N-alkyl substitution [1][2]. For instance, replacing the ethylamino group with a dimethylamino substituent eliminates one hydrogen bond donor, reducing aqueous solubility and altering molecular recognition profiles critical for enzyme inhibition or receptor binding [2]. These physicochemical shifts can cascade into divergent pharmacokinetics, target engagement, and synthetic reactivity, making unqualified substitution scientifically unsound without direct comparative data [3].

N-alkyl substitution alters H-bond donor count: dimethylamino analog has one donor vs. two for ethylamino, shifting solubility and recognition profiles.
Lipophilicity and polar surface area differ across methylamino, dimethylamino, and ethylamino analogs, potentially cascading into divergent target engagement.
Conformational flexibility varies: rotatable bond count differs, which may affect binding mode and ligand efficiency in target pockets.

Quantitative Differentiation Evidence for 3-(Ethylamino)-1,1,1-trifluoropropan-2-ol vs. Closest N-Alkyl Analogs


Increased Hydrogen Bond Donor Count Retains Aqueous Solubility vs. Dimethylamino Analog

The target compound possesses two hydrogen bond donors (secondary amine N–H and hydroxyl O–H), whereas 3-(dimethylamino)-1,1,1-trifluoropropan-2-ol possesses only one (the hydroxyl group, as the amine is tertiary) [1][2]. This additional donor enhances water solubility and enables more versatile intermolecular hydrogen-bonding interactions with biological targets, such as enzyme active sites or receptor binding pockets [3].

H-Bond Donor Count
Head-to-head
2 vs. 1
Reported higher aqueous solubility context
Computed; dimethylamino analog comparison
Medicinal Chemistry Physicochemical Profiling Solubility

Elevated Topological Polar Surface Area (TPSA) Predicts Superior Aqueous Solubility vs. Dimethylamino Analog

The target compound exhibits a TPSA of 32.3 Ų, which is 37% larger than the 23.5 Ų of the dimethylamino analog [1][2]. TPSA is inversely correlated with membrane passive permeability but positively correlated with aqueous solubility; a TPSA below 60–70 Ų is generally compatible with oral bioavailability, while a TPSA above 25–30 Ų favours solubility over excessive lipophilicity [3].

Topological Polar Surface Area
Head-to-head
32.3 Ų
Supports solubility-driven lead-like profile
37% larger than dimethylamino analog
Drug Design ADME Prediction Polar Surface Area

Moderate XLogP Balances Lipophilicity Between Methylamino and Dimethylamino Analogs

The computed XLogP3-AA of 0.7 for the ethylamino compound [1] sits between the expected lower logP of the less lipophilic methylamino analog (predicted ~0.4–0.5 based on fragment contributions) and the XLogP of 0.8 for the dimethylamino analog [2]. This moderate lipophilicity offers a compromise between membrane permeability and metabolic stability, avoiding the excessive lipophilicity that can lead to rapid oxidative metabolism or off-target promiscuity, while retaining sufficient permeability for intracellular target engagement [3].

Lipophilicity (XLogP3-AA)
Cross-study
0.7
Balanced lipophilicity for permeability context
Between methylamino and dimethylamino estimates
Lipophilicity LogP Permeability

Stereogenic Centre Enables Enantioselective Synthesis for Chiral Drug Development

Unlike the non-fluorinated 3-(ethylamino)propan-2-ol, the target compound contains a stereogenic carbon at the 2-position bearing the hydroxyl group, as confirmed by the PubChem record showing one undefined atom stereocenter [1]. The trifluoromethyl group increases the steric and electronic differentiation between the two enantiomers, enabling efficient chiral resolution or asymmetric synthesis strategies [2]. Enantiomerically pure (R)- and (S)-forms are commercially available as hydrochloride salts , facilitating stereospecific incorporation into drug candidates.

Stereogenic Centre
Class-level
One undefined stereocenter
Enantioselective synthesis and chiral control studies
Racemate and single enantiomers available
Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Rotatable Bond Count Offers Conformational Flexibility Advantage Over Dimethylamino Analog

The target compound possesses three rotatable bonds versus two for the dimethylamino analog [1][2]. An additional rotatable bond increases conformational flexibility, which can be beneficial for induced-fit binding to protein targets but may incur a modest entropic penalty upon binding. In fragment-based drug discovery, an intermediate number of rotatable bonds (2–4) is often preferred to balance flexibility with binding efficiency [3].

Rotatable Bond Count
Head-to-head
3 vs. 2
Reported conformational flexibility context
Dimethylamino analog has fewer rotatable bonds
Conformational Analysis Molecular Flexibility Target Binding

Procurement-Relevant Application Scenarios for 3-(Ethylamino)-1,1,1-trifluoropropan-2-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead-Like Scaffold with Balanced Physicochemical Profile

With an XLogP of 0.7, TPSA of 32.3 Ų, and two hydrogen bond donors, the compound satisfies key lead-likeness criteria (e.g., Rule of Three for fragments: MW <300, clogP ≤3, HBD ≤3, HBA ≤3, rotatable bonds ≤3) [1][2]. Its intermediate lipophilicity and polarity make it suitable as a core scaffold for fragment-based drug discovery, where subsequent functionalisation can modulate target affinity while maintaining drug-like properties [3].

Asymmetric Synthesis: Chiral Building Block for Enantiopure API Intermediates

The stereogenic centre at C2, combined with the strong electron-withdrawing CF₃ group, enables efficient chiral resolution and asymmetric induction [1]. Both (R)- and (S)-enantiomers are commercially available as hydrochloride salts, supporting stereospecific incorporation into APIs where enantiomeric purity is a regulatory requirement .

Agrochemical Discovery: Fluorinated Intermediate with Enhanced Metabolic Stability

The trifluoromethyl group confers resistance to oxidative metabolism, a property exploited in agrochemical design to prolong half-life in soil and in planta [2]. The ethylamino handle provides a reactive site for further derivatisation (e.g., acylation, sulfonylation) to generate libraries of trifluoromethylated amines for herbicide or fungicide screening [4].

Enzyme Inhibitor Design: Peptidomimetic Moiety Leveraging Trifluoromethyl Electronic Effects

As noted in the foundational review by Abouabdellah et al. [2], the 1,1,1-trifluoropropan-2-ol unit is a recognised peptidomimetic moiety for protease inhibitor design. The ethylamino substituent adds steric bulk and a secondary amine interaction site absent in the primary amine analog 3-amino-1,1,1-trifluoropropan-2-ol, enabling enhanced selectivity in enzyme active sites.

Application
Selection Property
Validation Focus
Medicinal chemistry lead-like scaffold
Balanced physicochemical profile
XLogP, TPSA, and H-bond donor compliance
Asymmetric synthesis chiral building block
Stereogenic centre with CF₃ group
Enantiomeric purity and chiral resolution efficiency
Agrochemical fluorinated intermediate
Metabolic stability and reactive handle
Oxidative metabolism resistance and derivatisation yield
Enzyme inhibitor peptidomimetic design
Trifluoropropanol-2-ol core with secondary amine
Selectivity in protease active site studies

Technical Documentation Hub

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